molecular formula C24H20N4O3S B2670448 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 801264-75-5

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2670448
CAS RN: 801264-75-5
M. Wt: 444.51
InChI Key: OSFCUWKCATZCES-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

In the crystal structure of a similar quinazoline derivative, molecules are linked via O-H⋯N hydrogen bonds into infinite chains along a certain axis . Weak C-H⋯π and π⋯π interactions with certain centroid-centroid distances are present, and N⋯O short contacts also occur .

Scientific Research Applications

Antitumor Activity

A significant application of this compound is in antitumor activity. Research has shown that derivatives of quinazolinones, which include the compound , have demonstrated broad-spectrum antitumor activity. For example, some analogs of this compound have been more potent compared to the positive control 5-FU, showing selective activities toward various cancer cell lines, including CNS, renal, breast, and leukemia cell lines (Al-Suwaidan et al., 2016).

Anticonvulsant Activity

Another area of application is in anticonvulsant activity. Derivatives of quinazolinones, including the mentioned compound, have been synthesized and evaluated for their potential in anticonvulsant activity. Some studies involve molecular docking and in vivo experiments to assess this activity (El Kayal et al., 2022).

Antimicrobial Activity

This compound and its derivatives have also been explored for antimicrobial activities. Studies have synthesized various analogs and tested them for activity against different bacterial strains. Some derivatives have shown promising results in inhibiting bacterial growth (Fahim & Ismael, 2019).

Hepatitis C Virus Inhibition

Research on benzimidazole derivatives, closely related to the mentioned compound, has shown activity against the hepatitis C virus (HCV). Some synthesized derivatives have shown significant activity against HCV, highlighting the potential of these compounds in antiviral therapy (Youssif et al., 2016).

Antioxidant Properties

Benzimidazole derivatives have also been studied as antioxidants. Their structure and efficiency as antioxidants have been explored, particularly in relation to their ability to enhance the oxidation stability of oils (Basta et al., 2017).

Corrosion Inhibition

Additionally, these compounds have been evaluated for their potential as corrosion inhibitors. Studies have synthesized benzimidazole derivatives and tested their efficacy in protecting metals against corrosion, combining both experimental and theoretical approaches (Rouifi et al., 2020).

properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-30-15-11-12-21(31-2)19(13-15)25-22(29)14-32-24-27-17-8-4-3-7-16(17)23-26-18-9-5-6-10-20(18)28(23)24/h3-13H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCUWKCATZCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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